

FT-IR spectrum of 2-(Bromomethyl)benzoic acid

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Compound of Interest

Compound Name: **2-(Bromomethyl)benzoic acid**

Cat. No.: **B1267480**

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An In-Depth Guide to the FT-IR Spectrum of **2-(Bromomethyl)benzoic Acid**: A Comparative Analysis

Introduction

2-(Bromomethyl)benzoic acid is a bifunctional organic compound featuring both a carboxylic acid and a benzylic bromide.^[1] This unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical and specialty chemical products. Accurate structural confirmation is paramount in its application, and Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and non-destructive analytical technique for this purpose.

This guide provides a detailed analysis of the FT-IR spectrum of **2-(Bromomethyl)benzoic acid**. As a senior application scientist, the objective is not merely to present a spectrum but to elucidate the structural information encoded within its vibrational bands. To achieve this, we will compare its spectrum against structurally related alternatives: Benzoic Acid, 2-Methylbenzoic Acid, and Benzyl Bromide. This comparative approach allows for the unambiguous assignment of key functional groups and highlights the unique spectral signature of the target molecule.

Experimental Protocol: Acquiring the FT-IR Spectrum

The acquisition of a high-quality FT-IR spectrum from a solid sample like **2-(Bromomethyl)benzoic acid** is critical for accurate analysis. The Potassium Bromide (KBr) pellet method is a widely used and reliable technique.

Objective: To prepare a solid sample of **2-(Bromomethyl)benzoic acid** in a KBr pellet for FT-IR transmission analysis.

Materials:

- **2-(Bromomethyl)benzoic acid** (analytical grade)
- FT-IR grade Potassium Bromide (KBr), desiccated
- Agate mortar and pestle
- Pellet press with die set
- Spatula
- FT-IR Spectrometer

Step-by-Step Methodology:

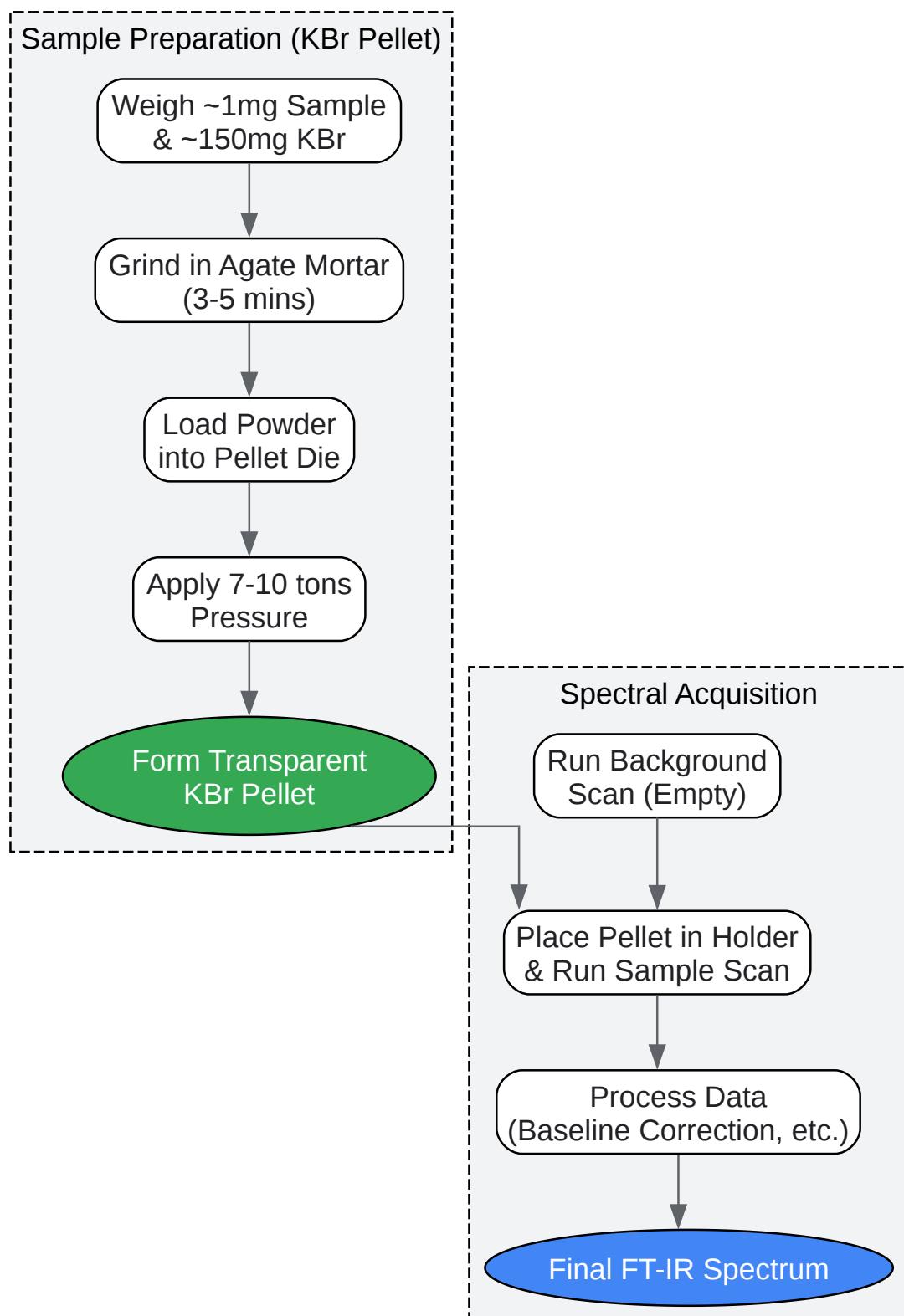
- Drying: Ensure the KBr powder is completely dry by heating it in an oven at $\sim 110^{\circ}\text{C}$ for at least 2 hours and cooling it in a desiccator. Moisture is the most significant interferent, causing a broad O-H absorption band around 3400 cm^{-1} .
- Sample Preparation: Weigh approximately 1-2 mg of **2-(Bromomethyl)benzoic acid** and 150-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100. Causality: This low concentration prevents absorption bands from becoming totally absorbing (saturating the detector) and ensures the sample is finely dispersed.
- Grinding: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture gently at first to break up larger crystals, then more vigorously for 3-5 minutes until the mixture is a fine, homogenous powder with a consistency similar to flour. Causality: Thorough grinding is essential to reduce particle size below the wavelength of the incident IR radiation, which minimizes scattering (the Christiansen effect) and produces a flat baseline.
- Pellet Pressing: Transfer a portion of the homogenous powder into the pellet die. Distribute it evenly. Place the die into the hydraulic press.

- Evacuation (Optional but Recommended): Connect the die to a vacuum line for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque or brittle.
- Pressing: Apply pressure (typically 7-10 tons) for 2-3 minutes. Trustworthiness: The resulting pellet should be transparent or translucent and free of cracks. An opaque or cloudy pellet indicates poor grinding, moisture, or trapped air and will result in a poor-quality spectrum.
- Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample chamber should be recorded first.

Alternative Method: Attenuated Total Reflectance (ATR)

ATR is a modern alternative that requires minimal sample preparation. A small amount of the solid powder is simply pressed against a high-refractive-index crystal (often diamond). While faster, the relative intensities of peaks in an ATR spectrum can differ slightly from a transmission spectrum, and band positions can shift by a few wavenumbers.

Experimental Workflow Diagram

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Caption: KBr pellet preparation and FT-IR analysis workflow.

Spectral Analysis: 2-(Bromomethyl)benzoic Acid

The FT-IR spectrum of **2-(Bromomethyl)benzoic acid** is a composite of its constituent parts: the carboxylic acid, the bromomethyl group, and the ortho-disubstituted aromatic ring.

- **O-H Stretching (Carboxylic Acid):** A hallmark of carboxylic acids is an extremely broad absorption band appearing from approximately 3300 cm^{-1} down to 2500 cm^{-1} .^{[2][3]} This breadth is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond energies. This band is often "messy," with sharp C-H stretching peaks superimposed on it.^[2]
- **C-H Stretching (Aromatic and Aliphatic):**
 - **Aromatic C-H:** Weak to medium sharp peaks are expected just above 3000 cm^{-1} (typically $3100\text{-}3000\text{ cm}^{-1}$), characteristic of C-H bonds where the carbon is sp^2 hybridized.^{[4][5][6]}
 - **Aliphatic C-H:** The C-H stretches of the $-\text{CH}_2\text{Br}$ group will appear just below 3000 cm^{-1} (typically $2980\text{-}2850\text{ cm}^{-1}$).
- **C=O Stretching (Carbonyl):** An intense, sharp absorption band is expected between $1710\text{-}1680\text{ cm}^{-1}$.^{[4][7]} The conjugation of the carbonyl group with the aromatic ring lowers its vibrational frequency compared to a non-conjugated (saturated) carboxylic acid ($1730\text{-}1700\text{ cm}^{-1}$).^[7] This is often the strongest peak in the spectrum.
- **C=C Stretching (Aromatic Ring):** Two to three medium-intensity bands appear in the $1625\text{-}1465\text{ cm}^{-1}$ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.^{[4][6]}
- **C-O Stretching and O-H Bending (Carboxylic Acid):** A medium-intensity C-O stretching band is found in the $1320\text{-}1210\text{ cm}^{-1}$ region.^{[2][7]} Additionally, a broad O-H out-of-plane bend (wag) can often be seen centered around $960\text{-}900\text{ cm}^{-1}$.^[7]
- **C-Br Stretching (Alkyl Halide):** The key vibration for the bromomethyl group is the C-Br stretch. This absorption occurs at low frequencies, typically in the range of $690\text{-}515\text{ cm}^{-1}$.^{[6][8][9][10]} Its presence in the fingerprint region is a critical identifier for this molecule.

- C-H Bending (Aromatic Out-of-Plane): The substitution pattern on the benzene ring can be determined from strong bands in the $900\text{-}675\text{ cm}^{-1}$ region. For an ortho-disubstituted ring, a strong absorption band is characteristically found around 750 cm^{-1} .

Comparative Spectral Analysis

By comparing the spectrum of **2-(Bromomethyl)benzoic acid** to its analogues, we can definitively assign its characteristic peaks.

| Vibrational Mode | 2-(Bromomethyl)benzoic Acid | Benzoic Acid | 2-Methylbenzoic Acid | Benzyl Bromide | Reason for Difference |
|------------------------|--|--|--|--|--|
| O-H Stretch (Carboxyl) | ~3300-2500 cm ⁻¹ (very broad) | ~3300-2500 cm ⁻¹ (very broad) | ~3300-2500 cm ⁻¹ (very broad) | Absent | Benzyl bromide lacks the carboxylic acid group. |
| C=O Stretch (Carbonyl) | ~1700-1680 cm ⁻¹ (strong) | ~1700-1680 cm ⁻¹ (strong) | ~1700-1680 cm ⁻¹ (strong) | Absent | Benzyl bromide lacks the carboxylic acid group. |
| C-O Stretch (Carboxyl) | ~1320-1210 cm ⁻¹ (medium) | ~1320-1210 cm ⁻¹ (medium) | ~1320-1210 cm ⁻¹ (medium) | Absent | Benzyl bromide lacks the carboxylic acid group. |
| C-Br Stretch | ~690-515 cm ⁻¹ (medium) | Absent | Absent | ~690-515 cm ⁻¹ (medium) | Only the brominated compounds possess this bond. |
| Aromatic C-H oop Bend | ~750 cm ⁻¹ (ortho) | ~750 cm ⁻¹ & ~710 cm ⁻¹ (mono) | ~750 cm ⁻¹ (ortho) | ~750 cm ⁻¹ & ~710 cm ⁻¹ (mono) | Substitution pattern dictates the position of this bend. |

2-(Bromomethyl)benzoic Acid vs. Benzoic Acid

The spectrum of benzoic acid will be very similar in the carboxyl region (O-H, C=O, C-O stretches) and the aromatic region.[4][11] However, it will completely lack the characteristic C-Br stretching frequency in the low-wavenumber region (~690-515 cm⁻¹).[8] This comparison directly isolates the peak corresponding to the bromomethyl substituent.

2-(Bromomethyl)benzoic Acid vs. 2-Methylbenzoic Acid

This is a more subtle comparison. Both molecules are ortho-substituted benzoic acids and will show nearly identical absorptions for the carboxyl group and the aromatic ring. The key distinction lies in the substituent. While our target molecule has a C-Br stretch, 2-methylbenzoic acid will show C-H bending vibrations for its methyl group (around 1450 cm^{-1} and 1380 cm^{-1}). The most definitive difference is the presence of the C-Br stretch in **2-(bromomethyl)benzoic acid** and its absence in 2-methylbenzoic acid.[12][13]

2-(Bromomethyl)benzoic Acid vs. Benzyl Bromide

This comparison highlights the dominant features of the carboxylic acid group. The spectrum of benzyl bromide will show aromatic C-H stretches ($>3000\text{ cm}^{-1}$), aliphatic C-H stretches ($<3000\text{ cm}^{-1}$), and the crucial C-Br stretch ($\sim690\text{-}515\text{ cm}^{-1}$).[14][15] However, it will be conspicuously missing the extremely broad O-H stretch and the intense C=O carbonyl peak that are the most prominent features in the spectrum of **2-(Bromomethyl)benzoic acid**.[2][7]

Conclusion

The FT-IR spectrum of **2-(Bromomethyl)benzoic acid** is uniquely defined by a combination of key absorptions. The presence of a very broad O-H stretch from $3300\text{-}2500\text{ cm}^{-1}$ and a strong, sharp C=O stretch around $1700\text{-}1680\text{ cm}^{-1}$ confirms the aromatic carboxylic acid moiety. The presence of a medium intensity band in the $690\text{-}515\text{ cm}^{-1}$ region of the fingerprint confirms the C-Br bond. Finally, the aromatic C-H out-of-plane bending pattern ($\sim750\text{ cm}^{-1}$) is consistent with ortho-disubstitution. Through logical, comparative analysis against structurally similar molecules, these assignments can be made with a high degree of confidence, making FT-IR spectroscopy an indispensable tool for the verification and quality control of this important chemical intermediate.

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